DLPG

Catalog No.
S1801315
CAS No.
M.F
C30H58NaO10P
M. Wt
632.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DLPG

Product Name

DLPG

IUPAC Name

sodium 2,3-di(dodecanoyloxy)propyl 2,3-dihydroxypropyl phosphate

Molecular Formula

C30H58NaO10P

Molecular Weight

632.7 g/mol

InChI

InChI=1S/C30H59O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2;/h27-28,31-32H,3-26H2,1-2H3,(H,35,36);/q;+1/p-1

InChI Key

CIRSYGHBBDDURM-UHFFFAOYSA-M

SMILES

Array

Synonyms

DLPG

1,2-Dilauroyl-sn-glycero-3-phospho-(2R)-glycerol is a phosphoglycerol that contains lauric acid at the sn-1 and sn-2 positions.

1,2-Dilauroyl-sn-glycero-3-phosphoglycerol (DLPG) is a fully saturated, short-chain (12:0/12:0) anionic phospholipid widely utilized in the formulation of liposomes, micelles, and lipid nanoparticles (LNPs). Characterized by its 12-carbon lauric acid tails and a negatively charged phosphoglycerol headgroup, DLPG exhibits exceptional surfactant properties and a highly accessible main phase transition temperature (Tm) of approximately -3 °C . Unlike longer-chain saturated phosphatidylglycerols, DLPG exists in a fluid, liquid-crystalline phase at room and physiological temperatures. This intrinsic fluidity, combined with the chemical stability of its fully saturated aliphatic chains, makes DLPG a critical procurement choice for formulating thermosensitive active pharmaceutical ingredients (APIs) and engineering highly curved artificial membranes without the need for elevated processing temperatures.

Substituting DLPG with common in-class alternatives like DPPG (16:0) or POPG (16:0/18:1) introduces severe processability and stability trade-offs. If a manufacturer substitutes DLPG with DPPG to maintain acyl chain saturation, the formulation process must be heated above DPPG’s phase transition temperature of 41 °C, which can degrade heat-labile payloads such as mRNA, proteins, or volatile compounds . Conversely, substituting DLPG with POPG achieves room-temperature fluidity (Tm = -2 °C) but introduces an unsaturated oleoyl chain, significantly increasing the risk of lipid peroxidation and reducing the shelf-life of the final LNP product [1]. DLPG is uniquely positioned as it provides the oxidative resilience of a fully saturated lipid while maintaining the low-temperature processability of an unsaturated lipid, making it non-interchangeable for temperature-sensitive, long-shelf-life formulations.

Phase Transition Temperature (Tm) and Room-Temperature Processability

Differential scanning calorimetry (DSC) and vibrating tube densitometry demonstrate that the acyl chain length of saturated PGs strictly dictates their gel-to-liquid crystalline transition temperature. DLPG (12:0) exhibits a Tm of -3 °C, whereas its longer-chain homologues DMPG (14:0), DPPG (16:0), and DSPG (18:0) exhibit Tm values of 23 °C, 41 °C, and 55 °C, respectively . Consequently, at a standard processing temperature of 20–25 °C, DLPG is fully fluid, whereas DPPG and DSPG remain in a rigid gel phase.

Evidence DimensionMain gel-to-liquid crystalline phase transition temperature (Tm)
Target Compound DataDLPG: -3 °C
Comparator Or BaselineDPPG: 41 °C; DSPG: 55 °C
Quantified DifferenceDLPG transitions to a fluid phase at temperatures 44 °C lower than DPPG and 58 °C lower than DSPG.
ConditionsAqueous lipid dispersions analyzed via DSC and densitometry.

Procuring DLPG allows for the extrusion and formulation of liposomes at room temperature, which is essential for preserving the integrity of heat-sensitive biological payloads.

Oxidative Stability vs. Membrane Fluidity Trade-off

Achieving membrane fluidity at room temperature typically requires unsaturated lipids, which are prone to oxidative degradation. DLPG provides a rare circumvention of this rule. While POPG (16:0/18:1) achieves a Tm of -2 °C through a single double bond, DLPG achieves a nearly identical Tm of -3 °C entirely through its short 12:0 saturated chains. Because DLPG lacks the allylic hydrogens present in POPG, it is fundamentally resistant to the lipid peroxidation pathways that degrade unsaturated liposomes during long-term storage [1].

Evidence DimensionStructural basis for room-temperature fluidity
Target Compound DataDLPG: 0 double bonds (Tm = -3 °C)
Comparator Or BaselinePOPG: 1 double bond (Tm = -2 °C)
Quantified DifferenceDLPG matches the fluidity of POPG (ΔTm = 1 °C) without the oxidative vulnerability of unsaturation.
ConditionsComparison of commercially available low-Tm phosphatidylglycerols.

DLPG is the optimal procurement choice for liposomal formulations requiring both room-temperature manufacturing (fluidity) and extended shelf-life (oxidative stability).

Membrane Remodeling and Surfactant Efficiency

The shorter hydrophobic tail of DLPG alters its packing parameter, enhancing its surfactant properties compared to longer-chain PGs. Co-incubation studies with membrane-active proteins demonstrate that 12:0 anionic lipids significantly lower the energetic barrier for membrane remodeling. While 14:0 (DMPG) and 16:0 (DPPG) lipids prefer stable lamellar bilayer structures, the introduction of DLPG rapidly converts spherical liposomes into highly curved morphologies, including tubules and cylindrical micelles [1].

Evidence DimensionPropensity for membrane remodeling and high-curvature structure formation
Target Compound DataDLPG (12:0): Readily forms highly curved micelles and tubules
Comparator Or BaselineDPPG (16:0): Strongly favors stable, low-curvature lamellar bilayers
Quantified DifferenceDecreasing acyl chain length to 12:0 significantly lowers the energetic barrier for membrane remodeling compared to 16:0 lipids.
ConditionsModel membrane systems incubated with membrane-remodeling proteins at physiological pH.

DLPG should be selected over DPPG when the formulation goal is to create ultra-small lipid nanoparticles, micelles, or highly curved delivery vehicles.

Formulation of Thermosensitive Biologics

Because DLPG is fluid at room temperature, it is the premier anionic lipid for encapsulating heat-labile mRNA, peptides, and volatile small molecules that would degrade at the 40–60 °C temperatures required to extrude DPPG or DSPG.

Long Shelf-Life LNP Manufacturing

DLPG is ideal for commercial LNP products requiring extended storage. It replaces unsaturated lipids like POPG, providing the same low-temperature processability while eliminating the risk of double-bond oxidation.

Micellar and Ultra-Small Nanoparticle Engineering

Leveraging its excellent surfactant properties and short 12:0 chains, DLPG is highly suited for engineering highly curved cylindrical micelles and ultra-small lipid nanoparticles that cannot be easily formed using rigid, longer-chain lipids [1].

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

632.36652932 Da

Monoisotopic Mass

632.36652932 Da

Heavy Atom Count

42

Appearance

Unit:100 mgSolvent:nonePurity:98+%Physical solid

Dates

Last modified: 04-14-2024
1. L. Huang et al. “Oxidation-induced changes in human lens epithelial cells: 1. Phospholipids” Free Radical Biology and Medicine, Vol. 41 pp. 1425-1432, 20062. S. Vaena de Avalos et al. “The phosphatidylglycerol/cardiolipin biosynthetic pathway is required for the activation of inositol phosphosphingolipid phospholipase C, Isc1p, during growth of Saccharomyces cerevisiae” Journal of Biological Chemistry, Vol. 280(8) pp. 7170-7177, 20043. M. Hagio et al. “Phosphatidylglycerol is Essential for the Development of Thylakoid Membranes in Arabidopsis thaliana” Plant & Cell Physiology, Vol. 43(12), pp. 1456-1464, 20024. A. Samad et al. “Liposomal Drug Delivery Systems: An Update Review” Current Drug Delivery, vol. 4 pp. 297-305, 20075. J. Miñones Jr. et al. “Amphotericin B-Dipalmitoyl Phosphatidyl Glycerol Interactions Responsible for the Reduced Toxicity of Liposomal Formulations: A Monolayer Study” Langmuir, vol. 18 pp. 8601-8608, 2002

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